molecular formula C22H19N3O3 B13778746 4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- CAS No. 71476-90-9

4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl-

Cat. No.: B13778746
CAS No.: 71476-90-9
M. Wt: 373.4 g/mol
InChI Key: ZYJICCNNKICDJJ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3,4-dihydroxybenzyl and a phenylamino group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core. The subsequent introduction of the 3,4-dihydroxybenzyl and phenylamino groups can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dihydroxybenzyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The phenylamino group may also contribute to the compound’s activity by stabilizing the interaction with the target protein. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 2-methyl-: Lacks the 3,4-dihydroxybenzyl and phenylamino groups, resulting in different chemical and biological properties.

    3,4-Dihydroxybenzonitrile: Shares the 3,4-dihydroxybenzyl group but has a different core structure.

    Phenylamino derivatives: Compounds with similar phenylamino groups but different core structures.

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of activity and specificity.

Properties

CAS No.

71476-90-9

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-[N-[(3,4-dihydroxyphenyl)methyl]anilino]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H19N3O3/c1-15-23-19-10-6-5-9-18(19)22(28)25(15)24(17-7-3-2-4-8-17)14-16-11-12-20(26)21(27)13-16/h2-13,26-27H,14H2,1H3

InChI Key

ZYJICCNNKICDJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

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